molecular formula C14H20N4O2S B5638927 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide

1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide

Cat. No. B5638927
M. Wt: 308.40 g/mol
InChI Key: QVYGWPZCXIWWDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide often involves multi-step chemical processes, incorporating techniques such as asymmetric synthesis, which are crucial for achieving the desired stereochemistry. For instance, the use of chiral sulfinamides, like tert-butanesulfinamide, has been highlighted for their role in the stereoselective synthesis of amines and their derivatives, providing a pathway to structurally diverse N-heterocycles (Philip et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is critical, influencing their chemical reactivity and physical properties. Techniques like X-ray crystallography and NMR spectroscopy are typically employed to elucidate these structures, providing insights into the spatial arrangement of atoms and the electronic environment within the molecule. This structural information is fundamental for understanding the compound's reactivity and potential applications.

Chemical Reactions and Properties

1-{[(4,6-Dimethyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide can undergo various chemical reactions, including N-dealkylation and sulfinimine formation, which are pivotal for its applications in synthesizing biologically active molecules. The compound's chemical properties, such as reactivity towards nucleophiles and electrophiles, are influenced by its molecular structure, particularly the functional groups and their electronic characteristics (Caccia, 2007).

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

1-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-9-7-10(2)17-14(16-9)21-8-12(19)18-5-3-11(4-6-18)13(15)20/h7,11H,3-6,8H2,1-2H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYGWPZCXIWWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(4,6-Dimethyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide

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